molecular formula C17H20N8 B2949556 2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2415563-83-4

2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2949556
CAS No.: 2415563-83-4
M. Wt: 336.403
InChI Key: WUMMKOJUQFDYHD-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the construction of the pyrimidine ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development .

Properties

IUPAC Name

2,4-dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-13-10-17(22-14(2)21-13)24-8-6-23(7-9-24)15-11-16(19-12-18-15)25-5-3-4-20-25/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMMKOJUQFDYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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